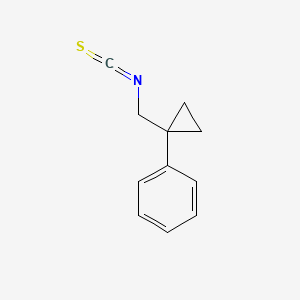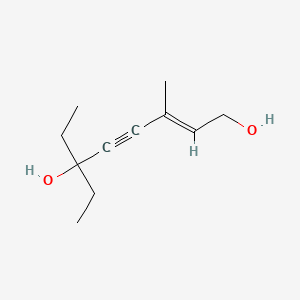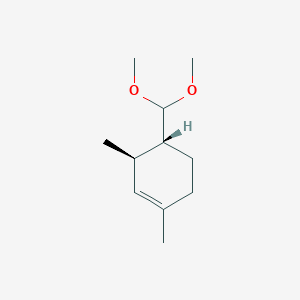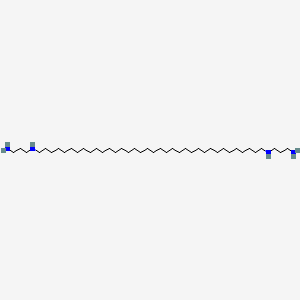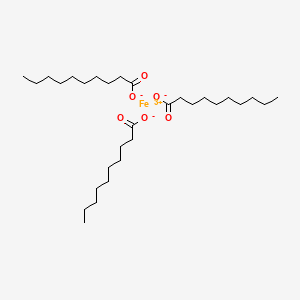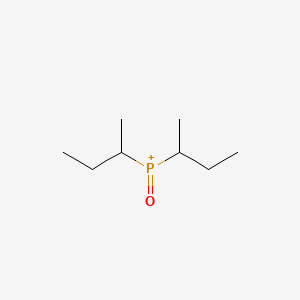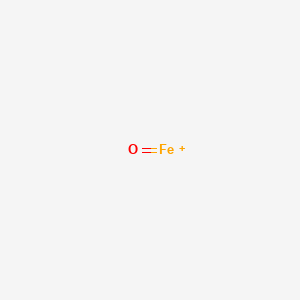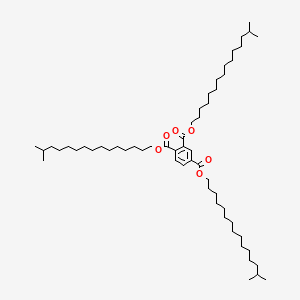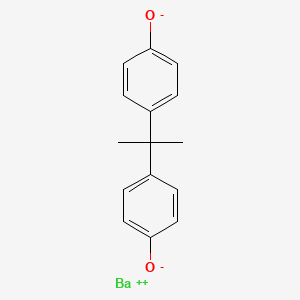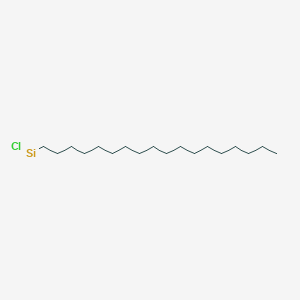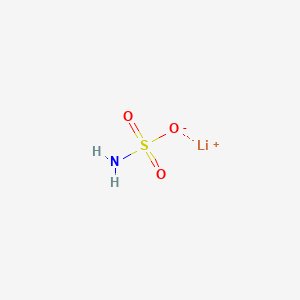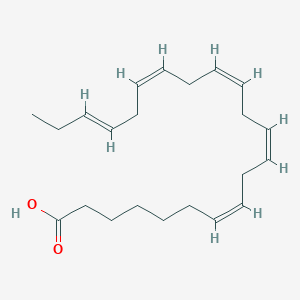
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- can be synthesized through the elongation and desaturation of eicosapentaenoic acid (EPA).
Industrial Production Methods
Industrial production of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- typically involves extraction from fish oils or deep-sea fish oils. The extraction process is followed by purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Alcohols and amines in the presence of acid or base catalysts
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Scientific Research Applications
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, such as resolvins, protectins, and maresins, which play roles in resolving inflammation and protecting tissues .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with 20 carbon atoms and five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with 22 carbon atoms and six double bonds.
Osbond acid: An isomer of 7,10,13,16,19-Docosapentaenoic acid with double bonds in different positions
Uniqueness
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of DHA from EPA. This compound’s ability to produce specialized pro-resolving mediators distinguishes it from other similar fatty acids .
Properties
CAS No. |
124020-08-2 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(7Z,10Z,13Z,16Z,19E)-docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI Key |
YUFFSWGQGVEMMI-KBRNBYEHSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


